Cas no 808749-04-4 (N-(2-phenoxyethyl)piperidin-4-amine)

N-(2-phenoxyethyl)piperidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-PIPERIDINAMINE, N-(2-PHENOXYETHYL)-
- N-(2-phenoxyethyl)piperidin-4-amine
- EN300-146455
- AKOS010877078
- 808749-04-4
-
- Inchi: InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12/h1-5,12,14-15H,6-11H2
- InChI Key: VVPXXCZQUVGKCW-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 220.157563266Da
- Monoisotopic Mass: 220.157563266Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 33.3Ų
N-(2-phenoxyethyl)piperidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-146455-0.1g |
N-(2-phenoxyethyl)piperidin-4-amine |
808749-04-4 | 0.1g |
$867.0 | 2023-05-24 | ||
Enamine | EN300-146455-1.0g |
N-(2-phenoxyethyl)piperidin-4-amine |
808749-04-4 | 1g |
$986.0 | 2023-05-24 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10322-1G |
N-(2-phenoxyethyl)piperidin-4-amine |
808749-04-4 | 95% | 1g |
¥ 4,290.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10322-1-1G |
N-(2-phenoxyethyl)piperidin-4-amine |
808749-04-4 | 95% | 1g |
¥ 3,141.00 | 2021-07-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10322-1-5G |
N-(2-phenoxyethyl)piperidin-4-amine |
808749-04-4 | 95% | 5g |
¥ 9,398.00 | 2021-07-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10322-1-10G |
N-(2-phenoxyethyl)piperidin-4-amine |
808749-04-4 | 95% | 10g |
¥ 13,939.00 | 2021-07-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10322-5G |
N-(2-phenoxyethyl)piperidin-4-amine |
808749-04-4 | 95% | 5g |
¥ 12,870.00 | 2023-03-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10322-10G |
N-(2-phenoxyethyl)piperidin-4-amine |
808749-04-4 | 95% | 10g |
¥ 21,450.00 | 2023-03-06 | |
Enamine | EN300-146455-2.5g |
N-(2-phenoxyethyl)piperidin-4-amine |
808749-04-4 | 2.5g |
$1931.0 | 2023-05-24 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10322-10G |
N-(2-phenoxyethyl)piperidin-4-amine |
808749-04-4 | 95% | 10g |
¥ 21,450.00 | 2023-04-13 |
N-(2-phenoxyethyl)piperidin-4-amine Related Literature
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on N-(2-phenoxyethyl)piperidin-4-amine
Professional Introduction to N-(2-phenoxyethyl)piperidin-4-amine (CAS No. 808749-04-4)
N-(2-phenoxyethyl)piperidin-4-amine, a compound with the chemical identifier CAS No. 808749-04-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of N-(2-phenoxyethyl)piperidin-4-amine incorporates a piperidine ring, which is a common motif in bioactive molecules, linked to a phenoxyethyl side chain. This configuration not only contributes to the compound's solubility and bioavailability but also opens up diverse possibilities for further chemical modifications and functionalization.
The piperidine moiety is particularly noteworthy in medicinal chemistry due to its prevalence in numerous pharmacologically active agents. Its ability to serve as a privileged scaffold allows for the design of molecules with enhanced binding affinity and selectivity towards biological targets. In recent years, there has been a surge in research focusing on piperidine derivatives, particularly those that exhibit central nervous system (CNS) activity. The presence of the phenoxyethyl group in N-(2-phenoxyethyl)piperidin-4-amine adds an additional layer of complexity, influencing both the electronic properties and steric environment of the molecule.
Recent studies have highlighted the importance of optimizing the pharmacokinetic profiles of drug candidates. The phenoxyethyl side chain in N-(2-phenoxyethyl)piperidin-4-amine is believed to contribute to improved metabolic stability and reduced clearance rates, making it an attractive candidate for prolonged therapeutic effects. This aspect has been particularly explored in the context of developing novel antipsychotics and antidepressants, where sustained action is often desired.
The synthesis of N-(2-phenoxyethyl)piperidin-4-amine involves multi-step organic transformations that require careful consideration of reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only streamline the synthetic process but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
In terms of biological activity, preliminary investigations into N-(2-phenoxyethyl)piperidin-4-amine have revealed promising results. The compound has demonstrated interactions with various enzymes and receptors, suggesting potential therapeutic applications in areas such as neurology and immunology. For instance, its structural similarity to known CNS-active compounds suggests that it may modulate neurotransmitter systems involved in mood regulation and cognitive function.
The development of novel drug candidates is often hampered by challenges related to patent landscapes and intellectual property rights. However, N-(2-phenoxyethyl)piperidin-4-amine presents an opportunity for innovation due to its unique chemical profile. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the compound's potential interactions with biological targets, accelerating the discovery process.
The role of computational chemistry in modern drug discovery cannot be overstated. Molecular docking studies have been instrumental in understanding how N-(2-phenoxyethyl)piperidin-4-amine interacts with its intended targets at the molecular level. These studies provide valuable insights into binding affinities, enzyme inhibition kinetics, and potential side effects, guiding further optimization efforts.
As research progresses, the applications of N-(2-phenoxyethyl)piperidin-4-amine are expected to expand beyond traditional pharmaceuticals. Its versatility as a building block for more complex molecules makes it a valuable asset in synthetic chemistry. Additionally, its potential use in materials science and agrochemicals remains an area ripe for exploration.
The regulatory landscape for new chemical entities like N-(2-phenoxyethyl)piperidin-4-amine is stringent but well-established. Compliance with guidelines set forth by agencies such as the FDA and EMA is essential for ensuring safety and efficacy before clinical translation. This underscores the importance of rigorous preclinical testing and documentation throughout the development process.
In conclusion, N-(2-phenoxyethyl)piperidin-4-amine (CAS No. 808749-04-4) represents a compelling example of how structural innovation can lead to novel therapeutic opportunities. Its unique combination of pharmacological properties and synthetic accessibility positions it as a promising candidate for further research and development. As advancements in chemical biology continue to emerge, compounds like this are likely to play an increasingly pivotal role in addressing unmet medical needs.
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